molecular formula C8H8ClN3 B2376978 4-Cyanobenzamidine Hydrochloride CAS No. 117837-77-1

4-Cyanobenzamidine Hydrochloride

Cat. No. B2376978
CAS RN: 117837-77-1
M. Wt: 181.62
InChI Key: IKVRHGPKSBUMIO-UHFFFAOYSA-N
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Description

4-Cyanobenzamidine Hydrochloride is a chemical compound with the CAS Number: 117837-77-1 . It has a molecular weight of 181.62 and its IUPAC name is 4-cyanobenzenecarboximidamide hydrochloride .


Synthesis Analysis

The synthesis of 4-Cyanobenzamidine Hydrochloride involves a reaction with trimethylaluminum and ammonium chloride in hexane and toluene at temperatures ranging from 0 to 80℃ . After the addition of methyl 4-cyanobenzoate, the mixture is stirred at 80°C bath temperature overnight . The mixture is then cooled down to 0°C, and methanol is added with consequent stirring for 1 hour at room temperature .


Molecular Structure Analysis

The InChI code for 4-Cyanobenzamidine Hydrochloride is 1S/C8H7N3.ClH/c9-5-6-1-3-7 (4-2-6)8 (10)11;/h1-4H, (H3,10,11);1H . This indicates the presence of a cyanobenzene ring attached to a carboximidamide group, along with a chloride ion.

Scientific Research Applications

Analytical Method Development for Vasodilator Quantification

4-Aminobenzamidine dihydrochloride, a degradation product of diminazene aceturate, shows potential in treating glaucoma. A study developed and validated an HPLC method for its quantification in pharmaceutical ophthalmic forms. The method, compliant with various pharmacopeial standards, proved robust, selective, and precise, with a focus on ocular application (Cesar et al., 2020).

Molar Refraction and Polarizability in Drug Analysis

A study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, an antiemetic drug, examined its density and refractive index changes. The research offered insights into the drug's molecular properties, indicating stronger polarizability effects with increased concentration, contributing to a deeper understanding of its chemical characteristics (Sawale et al., 2016).

Corrosion Inhibition in Carbon Steel

Research on methoxy-substituted phenylthienyl benzamidines, including derivatives similar to 4-cyanobenzamidine hydrochloride, explored their role as corrosion inhibitors for carbon steel in hydrochloric acid. The study highlighted the effectiveness of these compounds in preventing corrosion, with theoretical and experimental approaches validating their utility in industrial applications (Fouda et al., 2020).

Electropolymerization for Electrochemical Transducers

In a study on electropolymerization of aniline derivatives, which include compounds structurally similar to 4-cyanobenzamidine hydrochloride, polymers were synthesized for use as electrochemical transducers in potential immunosensor applications. This research is significant for developing sensors and other electronic devices (Santos et al., 2019).

Phospholipase A2 Inhibition

A study focused on the synthesis of 4-alkoxybenzamidines, chemically related to 4-cyanobenzamidine hydrochloride, to evaluate their effectiveness as phospholipase A2 inhibitors. This research contributes to understanding the molecular interactions and potential therapeutic applications of these compounds (Aitdafoun et al., 1996).

Safety And Hazards

The safety data sheet for 4-Cyanobenzamidine Hydrochloride indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The recommended safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-cyanobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVRHGPKSBUMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzamidine Hydrochloride

Synthesis routes and methods

Procedure details

From 1,4-dicyanobenzene and sodium methylate in methanol followed by ammonium chloride there is obtained 4-cyano-benzamidine hydrochloride, which is used in the next step without further purification, and therefrom with diethyl (2-methoxy-phenoxy)-malonate there is obtained rac.-4-[5-(2-methoxy-phenoxy)-4,6-dioxo-1,4,5,6-tetrahydro-pyrimidin-2-yl]-benzo-nitrile as a yellow product with a melting point >250° C. With PCl5 and POCl3 this compound yields 4-[4,6-dichloro-5-(2-methoxy-phenoxy)-pyrimidin-2-yl]-benzonitrile as a brownish material of melting point 179-180° C. from EtOAc. Reaction with 4-tert.-butyl-benzenesulphonamide K finally yields 4-tert.-butyl-N-[6-chloro-2-(4-cyanophenyl)-5-(2-methoxy-phenoxy)-pyrimidin-4-yl]-benzenesulphonamide.
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